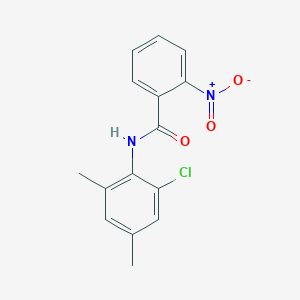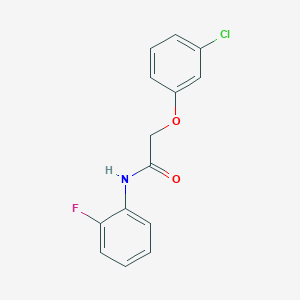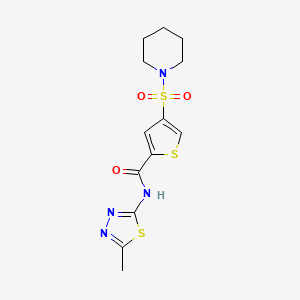![molecular formula C21H21FN4O B5520454 2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)
2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The investigation of complex organic molecules, such as the one specified, is pivotal in understanding their potential applications in various fields, including materials science and drug development. The synthesis and analysis of these molecules can reveal unique properties and interactions, influencing their functionality and utility.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, leveraging principles like electrophilic fluorination, palladium catalysis, and oxidative conditions to introduce specific functional groups or isotopes, as demonstrated in the synthesis of related fluorophenyl compounds (Eskola et al., 2002); (Lei et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms. Studies have explored the structural characteristics of related imidazole and pyridine derivatives, highlighting the importance of intermolecular interactions and molecular conformations (Selig et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving imidazole and pyridine derivatives can lead to various products, influenced by factors like the presence of catalysts, the nature of substituents, and reaction conditions. Research on the synthesis and reactivity of these compounds provides insights into their potential chemical transformations and applications (Nagy et al., 2011).
Physical Properties Analysis
The physical properties of organic molecules, including solubility, melting point, and photophysical behavior, are critical for their application in different domains. Studies on related compounds have explored these aspects, focusing on how structural variations affect these properties (Garre et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological systems, dictate the potential utility of molecules in areas like drug discovery and materials science. Investigations into the chemical behavior of fluorophenyl and imidazolyl derivatives offer valuable insights into their mechanisms of action and interaction with other molecules (Puerstinger et al., 2007).
Wissenschaftliche Forschungsanwendungen
Fluorescence and Photophysical Properties
Fluorescence Switching and pH Sensitivity : Imidazo[1,5-a]pyridinium ions, related to the chemical structure , are identified as highly emissive and water-soluble fluorophores. Modifications in their structure, such as those found in 2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine, can profoundly impact their emission properties, including fluorescence turn-on or ratiometric response to pH change (Hutt et al., 2012).
Photophysical Investigation in Liposome Models : Imidazo[1,5-a]pyridine-based fluorophores, similar to the compound , have been studied as potential cell membrane probes. Their compact shape and photophysical properties make them suitable candidates for monitoring membrane dynamics, hydration, and fluidity, which is crucial for understanding cellular health and biochemical pathways (Renno et al., 2022).
Organic Fluorophore Properties
Fluorescent Organic Compounds : Derivatives of imidazo[1,2-a]pyridine, related to the compound of interest, have been synthesized to explore novel fluorescent organic compounds. These compounds have shown thermally stable properties and varying degrees of fluorescence in different solvents, indicating potential applications in optoelectronics and sensors (Tomoda et al., 1999).
Fluorescent pH Sensor with AIE and ICT Characteristics : A heteroatom-containing organic fluorophore, similar to the compound , demonstrated properties like aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a strong emitter and suitable for use as a fluorescent pH sensor in both solution and solid states (Yang et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-(3-fluorophenyl)pyridin-3-yl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-25-11-9-23-20(25)17-5-3-10-26(14-17)21(27)16-7-8-19(24-13-16)15-4-2-6-18(22)12-15/h2,4,6-9,11-13,17H,3,5,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQVRLGMXSYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)
![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)


![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)
